p-Nitroblebbistatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS)-3a-hydroxy-6-methyl-1-(4-nitrophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-2-7-15-14(10-11)16(22)18(23)8-9-20(17(18)19-15)12-3-5-13(6-4-12)21(24)25/h2-7,10,23H,8-9H2,1H3/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXNLHXGQGFOS-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: p-Nitroblebbistatin vs. Blebbistatin
A Guide to Myosin II Inhibition in Live-Cell Imaging
Executive Summary: The "Blue Light" Bottleneck
For decades, (-)-blebbistatin has been the gold standard for inhibiting non-muscle myosin II (NMII) to study cytokinesis, cell migration, and cortical tension.[1][2][3] However, its utility is severely compromised by a critical flaw: phototoxicity .[1][3][4][5][6][7] Under blue light (450–490 nm)—the standard excitation range for GFP—blebbistatin undergoes a photochemical reaction that generates reactive oxygen species (ROS), crosslinks proteins, and kills cells.[1][3]
p-Nitroblebbistatin (para-nitroblebbistatin) was engineered specifically to resolve this bottleneck.[1][3] By adding a nitro group to the C15 position, researchers eliminated the fluorescence and photoreactivity while retaining high affinity for myosin II.[8] This guide analyzes the technical differences, validating why p-nitroblebbistatin is the superior choice for live-cell microscopy.[1][3]
Mechanistic Foundation: Myosin II Inhibition
Both compounds function as allosteric inhibitors of Myosin II.[1][3] They do not compete with ATP binding; rather, they bind to the myosin-ADP-Pi complex (the transition state).[1][3]
-
Binding Site: The inhibitor binds to a hydrophobic pocket near the actin-binding cleft.[1][3]
-
Effect: It stabilizes the metastable ADP-Pi intermediate, preventing the release of phosphate.[1] This locks the myosin head in a low-actin-affinity state, effectively uncoupling the ATPase cycle from force generation.[1][3]
-
Result: Actin filaments are not translocated, and contractile forces (e.g., in the cleavage furrow) are abolished.[1][3]
The Critical Flaw: Blebbistatin Photochemistry
Blebbistatin is intrinsically fluorescent and photolabile.[1][8] When exposed to blue light, it acts as a photosensitizer.[1][3][4][5][6][7]
The Phototoxicity Cascade
-
Excitation: Blue light (488 nm) excites the blebbistatin molecule.[1][3]
-
ROS Generation: The excited molecule transfers energy to oxygen, generating singlet oxygen and other ROS.[1]
-
Covalent Crosslinking: Photo-oxidized blebbistatin derivatives can covalently crosslink to nearby proteins.[1][3]
-
Cytotoxicity: The accumulation of ROS and protein adducts triggers apoptosis and necrosis, often within minutes of time-lapse imaging.[1]
Technical Note: Blebbistatin fluorescence (Ex: ~430 nm, Em: ~500 nm) overlaps with the GFP emission channel, causing high background noise that obscures weak fluorescent signals.[1][3]
The Solution: p-Nitroblebbistatin
Synthesized by Képiró et al. (2014), p-nitroblebbistatin introduces an electron-withdrawing nitro group at the C15 position of the blebbistatin scaffold.[1][3]
-
Non-Fluorescent: The nitro group quenches the intrinsic fluorescence, eliminating channel bleed-through.[1][3]
-
Photostable: It does not degrade or react under high-intensity blue light illumination.[1][3]
-
Non-Cytotoxic: It does not generate ROS, allowing for long-term time-lapse imaging (up to 24+ hours) without affecting cell viability.[1][3]
Visualization: The Phototoxicity Pathway
The following diagram illustrates the divergent outcomes of illuminating cells treated with these two inhibitors.
Figure 1: Comparative pathway analysis showing how p-nitroblebbistatin avoids the ROS generation cascade inherent to blebbistatin under blue light excitation.[1][3]
Comparative Technical Specifications
The table below summarizes the key physicochemical and biological differences. Note that while p-nitroblebbistatin solves the phototoxicity issue, it shares the low solubility profile of the parent compound.[8]
| Feature | (-)-Blebbistatin | p-Nitroblebbistatin | Implication |
| Primary Target | Myosin II (Non-muscle, Skeletal, Cardiac) | Myosin II (Non-muscle, Skeletal, Cardiac) | Identical specificity profile.[1][3][4][8][9] |
| IC50 (Skeletal Muscle S1) | ~0.5 – 2 µM | ~0.4 – 0.5 µM | p-Nitro is equipotent. |
| Phototoxicity | High (Blue/UV light) | Negligible | p-Nitro enables GFP imaging.[1][3] |
| Fluorescence | High (Em ~500 nm) | Non-fluorescent | p-Nitro has no background noise.[1][3] |
| Solubility (Aqueous) | Poor (< 10 µM) | Poor (< 5 µM) | Both require careful handling to avoid precipitation.[1][3] |
| Stability | Unstable (Photosensitive) | Stable | p-Nitro stocks are easier to handle.[1][3] |
| Cytotoxicity (Dark) | Moderate | Low | p-Nitro is safer for long-term assays.[1][3] |
Experimental Protocols
A. Preparation of Stock Solutions
Both compounds are hydrophobic.[1][3] Proper solubilization is critical to prevent micro-precipitates which can be mistaken for cellular structures or cause local toxicity.[1][3]
-
Concentration: Prepare a 10–20 mM stock solution.
-
Storage:
B. Live-Cell Imaging Workflow
This protocol assumes the use of p-nitroblebbistatin for a GFP-actin or GFP-myosin time-lapse experiment.[1][3]
-
Cell Culture: Plate cells on glass-bottom dishes (e.g., MatTek) suitable for high-NA microscopy.[1][3]
-
Dilution:
-
Dilute the stock (20 mM) into pre-warmed culture media to a final concentration of 20–50 µM .
-
Critical: Mix vigorously immediately upon addition to prevent precipitation.[1][3]
-
Solubility Check: If a precipitate forms (cloudiness), filter the media through a 0.22 µm syringe filter, though this may reduce the effective concentration.[1][3]
-
-
Incubation: Incubate cells for 15–30 minutes at 37°C.
-
Imaging:
C. Troubleshooting: Solubility vs. Activity
If you observe "crystals" or "debris" in your media, the compound has precipitated.[1]
-
Cause: Adding high-concentration DMSO stock directly to cold buffer.[1][3]
-
Fix: Use (-)-para-aminoblebbistatin if solubility is the primary limiting factor (soluble up to ~400 µM), though it is more expensive.[1][3] For standard p-nitroblebbistatin, ensure media is warm and vortex immediately.[1][3]
Decision Matrix: When to Switch
Use the following logic flow to determine the appropriate inhibitor for your experimental design.
Figure 2: Decision matrix for selecting the optimal Myosin II inhibitor based on experimental constraints.
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[1][3][6][7][10] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][2][4][5][6][7][8][10][11] Angewandte Chemie International Edition, 53(31), 8211–8215.[1][3][6][7]
-
Kolega, J. (2004).[1][3][9] Phototoxicity and photoinactivation of blebbistatin in UV and visible light.[9][12] Biochemical and Biophysical Research Communications, 320(3), 1020–1025.[1][3][12]
-
Sakamoto, T., Limouze, J., Combs, C. A., Straight, A. F., & Sellers, J. R. (2005).[1][3][12] Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light.[1][3][4][5][6][7][10][12] Biochemistry, 44(2), 584–588.[1][3][12]
-
Várkuti, B. H., Képiró, M., Ács, K., Kovács, M., & Málnási-Csizmadia, A. (2016).[1][3] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][3][4][8] Scientific Reports, 6, 26141.[1][3][4][8] [1][3]
Sources
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
p-Nitroblebbistatin: A Researcher's Guide to a Photostable Myosin II Inhibitor
Abstract
This technical guide provides a comprehensive overview of p-Nitroblebbistatin, a selective inhibitor of non-muscle myosin II. We delve into its mechanism of action, highlighting its significant advantages over its parent compound, blebbistatin, particularly for applications in live-cell imaging and drug development. This document offers researchers, scientists, and drug development professionals field-proven insights and detailed protocols for the effective use of p-Nitroblebbistatin, ensuring experimental integrity and reproducibility.
Introduction: The Need for a Superior Myosin II Inhibitor
Non-muscle myosin II is a crucial motor protein involved in a myriad of cellular processes, including cell division, migration, and adhesion. The small molecule inhibitor blebbistatin has been an invaluable tool for elucidating these functions. However, its utility is significantly hampered by several adverse characteristics, including phototoxicity upon exposure to blue light, intrinsic fluorescence that interferes with imaging, and cytotoxicity with prolonged exposure.[1][2] These limitations can lead to experimental artifacts and misinterpretation of results.
p-Nitroblebbistatin, a nitro-derivative of blebbistatin, was developed to overcome these challenges. It retains the myosin II inhibitory properties of its predecessor while being photostable, non-phototoxic, and exhibiting low fluorescence.[1][2] This makes p-Nitroblebbistatin an ideal replacement for blebbistatin in a wide range of in vitro and in vivo applications, especially those involving fluorescence microscopy.[1][2]
Mechanism of Action: Arresting the Myosin II Power Stroke
p-Nitroblebbistatin, like blebbistatin, is a non-competitive inhibitor of myosin II ATPase activity.[3][4] It does not compete with ATP for binding to the myosin head. Instead, it preferentially binds to a specific intermediate state in the myosin ATPase cycle: the myosin-ADP-Pi complex.[3][4] This binding event traps the myosin in a state with low affinity for actin, effectively preventing the power stroke and subsequent force generation.[3][4]
The key steps in the myosin II ATPase cycle and the point of inhibition by p-Nitroblebbistatin are illustrated below:
Figure 1: The Myosin II ATPase Cycle and the inhibitory mechanism of p-Nitroblebbistatin. The inhibitor traps the myosin in the Myosin-ADP-Pi state, preventing the power stroke.
This mechanism of action, which blocks myosin II in an actin-detached state, is highly advantageous for cellular studies as it avoids the induction of a rigid, cross-linked actomyosin network that can be caused by other types of inhibitors.[3][4]
Key Advantages of p-Nitroblebbistatin over Blebbistatin
The superiority of p-Nitroblebbistatin as a research tool stems from its improved physicochemical properties. These advantages are summarized in the table below.
| Property | Blebbistatin | p-Nitroblebbistatin | Significance for Researchers |
| Phototoxicity | High, especially with blue light (450-490 nm)[1][2] | None detected[1][2] | Enables long-term live-cell imaging without inducing cell death or artifacts. |
| Photostability | Unstable, degrades upon light exposure[1] | Stable[1][2] | Ensures consistent inhibitory activity throughout imaging experiments. |
| Intrinsic Fluorescence | High, interferes with GFP and other fluorophores[5] | Low[5] | Allows for clear, multi-channel fluorescence imaging without signal bleed-through. |
| Cytotoxicity | Exhibits cytotoxicity independent of myosin inhibition[1] | Non-cytotoxic[1][2] | Reduces off-target effects and improves the reliability of phenotypic observations. |
| Solubility in Water | ~10 µM[6] | ~5 µM[7] | Both have limited aqueous solubility, requiring DMSO for stock solutions. |
Quantitative Data: Inhibitory Potency
p-Nitroblebbistatin exhibits potent inhibition of various myosin II isoforms. The half-maximal inhibitory concentrations (IC50) are crucial for designing experiments with appropriate inhibitor concentrations.
| Myosin II Isoform | Species | IC50 (µM) |
| Non-muscle Myosin IIA | Human | 18[7] |
| Non-muscle Myosin IIB | Human | 14[7] |
| Non-muscle Myosin IIC | Human | 5[7] |
| Skeletal Muscle Myosin S1 | Rabbit | 0.1 - 0.4[7] |
| β-Cardiac Myosin | Human | 13[7] |
| Smooth Muscle Myosin S1 | Chicken (gizzard) | 5.6[7] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific protein construct and assay buffer composition. It is recommended to perform a dose-response curve for your specific experimental system.
Experimental Protocols
The following protocols provide a starting point for utilizing p-Nitroblebbistatin in your research. Optimization may be required for specific cell types and experimental goals.
Preparation of p-Nitroblebbistatin Stock and Working Solutions
Causality: p-Nitroblebbistatin has low aqueous solubility and is therefore typically dissolved in an organic solvent to create a concentrated stock solution. This stock is then diluted to the final working concentration in the cell culture medium or assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Equilibrate: Allow the p-Nitroblebbistatin powder to reach room temperature before opening the vial to prevent condensation.
-
Prepare Stock Solution:
-
For a 10 mM stock solution of p-Nitroblebbistatin (Molar Mass: 337.34 g/mol ), dissolve 3.37 mg in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. The solution should be a clear yellow.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for longer-term storage (up to six months).
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare the final working solution by diluting the stock solution in pre-warmed complete cell culture medium or the appropriate assay buffer.
-
Example: To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Always prepare the working solution fresh for each experiment.
-
Figure 2: Workflow for the preparation of p-Nitroblebbistatin stock and working solutions.
Cell Treatment for Fluorescence Microscopy
Causality: This protocol is designed for live-cell imaging experiments where the effects of myosin II inhibition on cellular processes are observed over time. The concentration and incubation time should be optimized to achieve the desired level of inhibition without causing secondary, non-specific effects.
Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Working Solution: Prepare the p-Nitroblebbistatin working solution in complete cell culture medium as described in section 5.1. A typical starting concentration is 10-20 µM.[5] Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment:
-
Aspirate the old medium from the cells.
-
Gently add the pre-warmed medium containing p-Nitroblebbistatin or the vehicle control to the respective dishes.
-
Incubate the cells for the desired period before and during imaging. The onset of action is typically rapid.
-
-
Imaging:
-
Proceed with your fluorescence microscopy imaging protocol.
-
As p-Nitroblebbistatin is photostable, there are no specific restrictions on the excitation wavelengths used for other fluorophores (e.g., GFP, RFP).
-
Myosin II ATPase Activity Assay
Causality: This protocol provides a framework for measuring the effect of p-Nitroblebbistatin on the ATPase activity of purified myosin II. The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. An NADH-linked assay is a common and reliable method.[3]
Protocol:
-
Reagents:
-
Purified myosin II (e.g., non-muscle myosin IIA heavy meromyosin).
-
Actin filaments.
-
Assay Buffer (e.g., 10 mM MOPS pH 7.0, 2 mM MgCl2, 0.1 mM EGTA, 1 mM DTT).
-
NADH-linked ATPase assay components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH, ATP).
-
p-Nitroblebbistatin stock solution in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing the assay buffer, NADH-linked assay components, and varying concentrations of p-Nitroblebbistatin (and a DMSO vehicle control).
-
Add actin to the wells.
-
-
Initiate Reaction:
-
Add myosin II to the wells to start the reaction.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of ATPase activity for each p-Nitroblebbistatin concentration.
-
Plot the ATPase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting and Best Practices
-
Precipitation: p-Nitroblebbistatin can precipitate in aqueous solutions over time. Always prepare fresh working solutions from a DMSO stock immediately before use.
-
Off-target Effects: While significantly less cytotoxic than blebbistatin, it is good practice to use the lowest effective concentration of p-Nitroblebbistatin to minimize the potential for off-target effects. A concentration range of 5-20 µM is generally recommended for cell-based assays.[5]
-
Control Experiments: Always include a vehicle control (DMSO) to account for any effects of the solvent on the cells. For critical experiments, using an inactive enantiomer of blebbistatin as a negative control can further validate the specificity of the observed effects.
Conclusion
p-Nitroblebbistatin represents a significant advancement in the chemical toolbox for studying myosin II function. Its photostability, low fluorescence, and lack of cytotoxicity make it an indispensable tool for modern cell biology, particularly for studies employing live-cell fluorescence microscopy. By understanding its mechanism of action and adhering to best practices in its application, researchers can leverage the power of p-Nitroblebbistatin to gain deeper insights into the multifaceted roles of myosin II in health and disease.
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie International Edition, 53(31), 8211-8215. [Link]
-
Várkuti, B. H., Képiró, M., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific reports, 6(1), 1-11. [Link]
-
Limouze, J., Straight, A. F., Mitchison, T., & Sellers, J. R. (2004). Specificity of blebbistatin, an inhibitor of myosin II. Journal of muscle research and cell motility, 25(4), 337-341. [Link]
-
Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light. Biochemical and biophysical research communications, 320(3), 1020-1025. [Link]
-
Wikipedia. (2023, October 26). Blebbistatin. [Link]
-
Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. [Link]
-
Rauscher, A. (2015). Can you answer a question on Blebbistatin? ResearchGate. [Link]
-
Allingham, J. S., Smith, R., & Rayment, I. (2005). The structural basis of blebbistatin inhibition and specificity for myosin II. Nature structural & molecular biology, 12(4), 378-379. [Link]
-
Wikipedia. (2023, April 18). Para-Nitroblebbistatin. [Link]
Sources
- 1. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 3. mk-lab.org [mk-lab.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
understanding the photostability of p-Nitroblebbistatin
Technical Deep Dive: The Photostability Profile of p-Nitroblebbistatin
For decades, (-)-Blebbistatin served as the gold standard for inhibiting Myosin II ATPase activity.[1] However, its utility in live-cell microscopy has been severely compromised by a critical flaw: blue-light instability .[1] Under standard fluorescence excitation (450–490 nm), Blebbistatin degrades into cytotoxic intermediates and generates Reactive Oxygen Species (ROS), causing phototoxicity that confounds experimental data.[1]
p-Nitroblebbistatin (para-nitroblebbistatin) was engineered to resolve this specific failure mode.[1] By introducing an electron-withdrawing nitro group at the C15 position, the molecule achieves complete photostability and eliminates "dark toxicity" (cytotoxicity in the absence of light) while retaining identical myosin affinity.[1] This guide analyzes the physicochemical mechanisms of this stability and provides validated protocols for its application in high-precision microscopy.[1]
The Mechanism of Failure: Why Blebbistatin is Phototoxic
To understand the value of p-Nitroblebbistatin, one must first understand the "suicide mechanism" of the parent compound.
When (-)-Blebbistatin is exposed to blue light, it undergoes a photochemical reaction that produces:
-
ROS Generation: The excited state transfers energy to molecular oxygen, generating singlet oxygen and hydroxyl radicals.[1]
-
Photoconversion: The molecule degrades into an inactive form with different fluorescence properties.[1]
-
"Molecular Tattooing": The reactive intermediates covalently crosslink with nearby proteins.[1] This artifact, often called molecular tattooing, can artificially freeze cytoskeletal dynamics, leading to false positives in motility assays.[1]
Diagram 1: Photochemical Pathways
Caption: Comparative photochemical pathways. Blebbistatin generates cytotoxic ROS upon excitation, whereas p-Nitroblebbistatin dissipates energy harmlessly.[1]
Chemical Engineering: The Nitro Stabilization
The synthesis of p-Nitroblebbistatin involves the nitration of the blebbistatin scaffold at the C15 position (the para position of the phenyl ring).
-
Electronic Effect: The nitro group (
) is strongly electron-withdrawing.[1] It alters the electron density of the conjugated system.[1] -
Fluorescence Quenching: This modification drastically reduces the quantum yield of fluorescence. While Blebbistatin is fluorescent (and thus photo-active), p-Nitroblebbistatin is essentially non-fluorescent.[1][2]
-
Stability: By preventing the formation of the long-lived excited states required for radical generation, the nitro group renders the molecule inert to blue light irradiation.[1]
Comparative Profiling: Quantitative Data
The following data aggregates findings from Képiró et al. (2014) and subsequent validation studies.
| Feature | (-)-Blebbistatin | p-Nitroblebbistatin | Impact on Research |
| Photostability | Unstable (Degrades in minutes) | Stable (Indefinite > 24h) | Allows long-term timelapse imaging.[1] |
| Myosin II Inhibition (IC50) | ~0.5 – 2 µM | ~0.4 – 0.5 µM | Retains potency; no need to change dosage.[1] |
| Cytotoxicity (Dark) | High (LC50 ~25 µM) | Non-cytotoxic (up to 100 µM) | Eliminates confounding toxicity variables.[1] |
| Phototoxicity (Blue Light) | Severe (Rapid cell death) | None | Safe for GFP/FITC channel imaging.[1] |
| Fluorescence | High (Interferes with imaging) | Negligible | Improves signal-to-noise ratio in microscopy.[1] |
| Solubility (Aqueous) | Poor (< 10 µM) | Low (~5 µM) | Note: Use DMSO stock; ensure proper dilution.[1] |
Experimental Protocols
Protocol A: Preparation and Handling
While p-Nitroblebbistatin is photostable, standard chemical hygiene is required to maintain stock integrity.[1]
-
Reconstitution: Dissolve lyophilized p-Nitroblebbistatin in anhydrous DMSO to a stock concentration of 10–20 mM .
-
Storage: Aliquot into light-protective tubes (amber or foil-wrapped) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]
-
Working Solution: Dilute into culture media immediately prior to use.[1] The maximum solubility in aqueous buffer is low; do not exceed 20 µM to avoid precipitation.[1]
Protocol B: Validation of Myosin II Inhibition (ATPase Assay)
To verify the activity of a new batch, a standard steady-state ATPase assay is recommended.[1]
-
Reagents: Purified Myosin S1 fragment, Actin filaments, ATP, NADH-coupled enzyme system (PK/LDH).
-
Setup: Prepare a reaction mix containing 0.5 µM Myosin S1 and 20 µM Actin in kinase buffer.
-
Titration: Add p-Nitroblebbistatin at concentrations ranging from 0.1 µM to 50 µM .
-
Initiation: Start reaction with 2 mM ATP.
-
Readout: Monitor absorbance at 340 nm (NADH oxidation).
-
Validation Criteria: The curve should show a dose-dependent reduction in ATPase activity with an IC50 ≈ 0.4–0.8 µM .[1]
Protocol C: Live-Cell Imaging Workflow
This workflow ensures artifact-free imaging of cytoskeletal dynamics.[1]
Diagram 2: Live-Cell Imaging Workflow
Caption: Operational workflow for live-cell imaging. The critical checkpoint is solubility; p-Nitroblebbistatin allows 488nm excitation without phototoxicity.[1]
Applications in Research
-
Cytokinesis Studies: Unlike Blebbistatin, which can arrest cells due to toxicity rather than specific myosin inhibition, p-Nitroblebbistatin allows for the precise dissection of cleavage furrow mechanics over extended periods.[1]
-
Neuronal Development: Myosin II regulates growth cone motility.[1] p-Nitroblebbistatin is preferred for neuronal cultures, which are highly sensitive to oxidative stress generated by the parent compound.[1]
-
Fluorescence Recovery After Photobleaching (FRAP): Because p-Nitroblebbistatin does not crosslink proteins upon irradiation, it is the only valid inhibitor for FRAP studies involving myosin or actin dynamics under blue light.[1]
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[1][3][4][5] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][3][4][5][6][7] Angewandte Chemie International Edition.
-
[1]
-
-
Mikulich, A., Kavaliauskiene, S., & Juzenas, P. (2012).[1][5][8] Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light.[1][5] Biochimica et Biophysica Acta (BBA) - General Subjects.[1]
-
Várkuti, B. H., Képiró, M., et al. (2016).[1][6][8] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1][2] Scientific Reports.[1] (Context on solubility improvements).
-
[1]
-
-
Kolega, J. (2004).[1][9] Phototoxicity and Photoinactivation of Blebbistatin in UV and Visible Light. Biochemical and Biophysical Research Communications.[1]
Sources
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- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optimal Working Concentration of p-Nitroblebbistatin in HeLa Cells
Introduction: The Need for a Superior Myosin II Inhibitor
Non-muscle myosin II (NMII) is a crucial motor protein that drives a multitude of cellular processes, including cell migration, division (cytokinesis), adhesion, and the maintenance of cell shape.[1][2] Given its central role, specific and reliable inhibition of NMII is a critical technique in cell biology research. For years, Blebbistatin has been the go-to small molecule inhibitor for studying NMII functions.[3] However, its utility is significantly hampered by several drawbacks, including cytotoxicity, poor water solubility, and most notably, phototoxicity and instability upon exposure to blue light.[3][4][5][6] These limitations can lead to experimental artifacts and misinterpretation of results, especially in live-cell imaging studies.
p-Nitroblebbistatin has emerged as a superior alternative, addressing the key limitations of its predecessor.[4][7] This derivative is photostable, non-cytotoxic, and non-phototoxic, making it an ideal tool for long-term live-cell imaging and other sensitive applications.[4][8] It maintains a similar inhibitory profile and mechanism of action to Blebbistatin, selectively inhibiting NMII by binding to the myosin-ADP-Pi complex and preventing phosphate release, which traps myosin in a state with low affinity for actin.[9]
This guide provides a comprehensive framework for researchers to determine the optimal working concentration of p-Nitroblebbistatin in HeLa cells. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results.
Principle of Optimization: Balancing Efficacy and Viability
The primary goal of optimizing the working concentration of any drug is to identify a concentration that elicits the desired biological effect without inducing significant off-target effects or cytotoxicity. For p-Nitroblebbistatin, this translates to finding the concentration range that effectively inhibits NMII-dependent processes in HeLa cells while maintaining high cell viability and normal morphology.
The optimal concentration is not a single value but rather a range that will be dependent on the specific experimental endpoint. For instance, complete inhibition of cytokinesis will likely require a higher concentration than studying subtle effects on cell migration. Therefore, a systematic approach involving a dose-response analysis is essential.
Experimental Workflow for Determining Optimal Concentration
The process of determining the optimal working concentration of p-Nitroblebbistatin can be broken down into a logical sequence of experiments. This workflow ensures a thorough characterization of the inhibitor's effects on HeLa cells.
Caption: Experimental workflow for optimizing p-Nitroblebbistatin concentration.
Detailed Protocols
Materials and Reagents
-
HeLa cells (e.g., ATCC CCL-2)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[10]
-
p-Nitroblebbistatin (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well and 24-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
Formaldehyde or paraformaldehyde for cell fixation[11]
-
Fluorescently-labeled phalloidin for F-actin staining
-
DAPI for nuclear staining
Preparation of p-Nitroblebbistatin Stock Solution
Causality: A high-concentration stock solution in a suitable solvent like DMSO is crucial for accurate serial dilutions and to minimize the final solvent concentration in the cell culture medium, which can have its own biological effects.
-
Prepare a 10 mM stock solution of p-Nitroblebbistatin in DMSO. For example, for a compound with a molecular weight of 337.33 g/mol , dissolve 3.37 mg in 1 mL of DMSO.[12]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[8]
Protocol 1: Dose-Response and Viability Assay
Objective: To determine the concentration range of p-Nitroblebbistatin that effectively inhibits NMII activity with minimal cytotoxicity. A common and easily quantifiable phenotype of NMII inhibition is the failure of cytokinesis, leading to multinucleated cells.[8]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in approximately 50-60% confluency at the time of treatment (e.g., 5,000-10,000 cells per well). Incubate for 24 hours at 37°C and 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of p-Nitroblebbistatin in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.[8][13] It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Treatment: Carefully remove the old medium from the wells and replace it with the treatment media.
-
Incubation: Incubate the plate for a duration relevant to your intended experiments, typically 24 hours for assessing cytokinesis defects.
-
Phenotypic Analysis (Cytokinesis Inhibition):
-
After incubation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with DAPI to visualize the nuclei.
-
Using a fluorescence microscope, quantify the percentage of multinucleated cells in at least three different fields of view for each concentration. An effective concentration will show a significant increase in multinucleated cells.
-
-
Viability Assay (e.g., MTT Assay):
-
In a parallel plate, after the 24-hour incubation, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
4.3.1. Expected Data and Interpretation
The results from this protocol can be summarized in a table and used to plot dose-response curves.
| p-Nitroblebbistatin (µM) | % Multinucleated Cells (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 2 ± 0.5 | 100 ± 5 |
| 0.1 | 3 ± 0.7 | 98 ± 6 |
| 1 | 25 ± 3 | 95 ± 5 |
| 5 | 70 ± 5 | 92 ± 7 |
| 10 | 85 ± 4 | 88 ± 6 |
| 25 | 88 ± 3 | 70 ± 8 |
| 50 | 90 ± 2 | 45 ± 9 |
Interpretation: The optimal concentration range for inhibiting cytokinesis would be where the percentage of multinucleated cells is high, and cell viability remains high (e.g., 5-10 µM in the example above). A significant drop in viability would indicate cytotoxicity.
Protocol 2: Time-Course Analysis of NMII Inhibition
Objective: To determine the minimum incubation time required to observe the desired inhibitory effect at a chosen concentration.
-
Cell Seeding: Seed HeLa cells in a 24-well plate containing sterile coverslips at an appropriate density.
-
Treatment: Based on the results from Protocol 1, select two or three effective and non-toxic concentrations of p-Nitroblebbistatin. Treat the cells with the selected concentrations.
-
Time Points: Fix the cells at various time points after treatment (e.g., 1, 4, 8, 12, and 24 hours).
-
Immunofluorescence:
-
After fixation and permeabilization, stain the cells with fluorescently-labeled phalloidin to visualize F-actin stress fibers and DAPI for the nuclei.
-
Mount the coverslips on microscope slides.
-
-
Microscopy: Image the cells using a fluorescence or confocal microscope. Observe the disassembly of actin stress fibers, a hallmark of NMII inhibition.
Interpretation: This experiment will reveal how quickly p-Nitroblebbistatin affects the actin cytoskeleton. For some experiments, a shorter incubation time may be sufficient and preferable to minimize any potential long-term secondary effects.
Visualizing the Mechanism of Action
The inhibitory effect of p-Nitroblebbistatin is rooted in its interaction with the non-muscle myosin II motor protein. Understanding this pathway is key to interpreting experimental results.
Caption: Mechanism of p-Nitroblebbistatin inhibition of Myosin II.
Self-Validation and Troubleshooting
-
Positive Control: When possible, include a known NMII inhibitor like the original Blebbistatin (with precautions for light exposure) or a Rho-kinase (ROCK) inhibitor (e.g., Y-27632), which acts upstream of myosin activation, to validate your assay.
-
Morphological Changes: Besides multinucleation and loss of stress fibers, look for other characteristic morphological changes in HeLa cells upon NMII inhibition, such as cell rounding or altered cell spreading.
-
Solubility Issues: Although more soluble than Blebbistatin, if you observe precipitation of p-Nitroblebbistatin at higher concentrations, ensure your stock solution is fully dissolved and consider the use of a solubilizing agent if compatible with your experimental system.
-
Cell Line Variability: The optimal concentration may vary between different cell lines and even between different passages of the same cell line. It is good practice to re-validate the optimal concentration if you change your cell source or passage number significantly.[14]
Conclusion
p-Nitroblebbistatin is a powerful and reliable tool for the study of non-muscle myosin II function.[7][15] By following the systematic approach outlined in these application notes, researchers can confidently determine the optimal working concentration for their specific experiments in HeLa cells. This ensures the generation of high-quality, reproducible data, free from the artifacts associated with older generation inhibitors. The key is to establish a therapeutic window that maximizes the specific inhibitory effect while minimizing cytotoxicity, a principle that is fundamental to rigorous pharmacological studies in cell culture.
References
- Vertex AI Search. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.
- MedChemExpress. para-Nitroblebbistatin | Myosin II Inhibitor.
- Wikipedia. para-Nitroblebbistatin.
- ResearchGate. What is the optimal concentration of PMA/Ionomycin to use in cell culture?.
- Wikipedia. Blebbistatin.
- ResearchGate. Mechanism of Blebbistatin Inhibition of Myosin II.
- ResearchGate. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.
- PubMed. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.
- Sigma-Aldrich. Antibiotic Kill Curve.
- PubMed. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.
- PubMed. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light.
- MDPI. Non-Muscle Myosin II A: Friend or Foe in Cancer?.
- PMC. Mammalian Nonmuscle Myosin II Comes in Three Flavors.
- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and.
- NIH. Rational cell culture optimization enhances experimental reproducibility in cancer cells.
- Protocols.io. Fixation and imaging of HeLa cells after mitochondrial depolarization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mammalian Nonmuscle Myosin II Comes in Three Flavors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
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- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
Application Note: High-Fidelity Fluorescence Microscopy using p-Nitroblebbistatin
Executive Summary
For decades, (-)-Blebbistatin has been the standard for inhibiting non-muscle myosin II (NMII) to study cytoskeletal dynamics and cell migration. However, its utility in fluorescence microscopy is severely compromised by three critical flaws: phototoxicity under blue light (488 nm), high autofluorescence , and cytotoxicity .
p-Nitroblebbistatin (para-nitroblebbistatin) is a chemically stable, non-cytotoxic C15-nitro derivative that overcomes these limitations while retaining high affinity for Myosin II.[1] This guide details the protocols for utilizing p-Nitroblebbistatin to achieve artifact-free live-cell imaging, specifically in GFP/FITC channels where the parent compound fails.
Technical Specifications & Comparative Analysis
The primary driver for switching to p-Nitroblebbistatin is spectral compatibility . Standard Blebbistatin becomes cytotoxic when irradiated with blue light (used for GFP excitation) and emits a broad fluorescence signal that obscures green fluorophores. p-Nitroblebbistatin eliminates these issues.
Table 1: Comparative Properties of Myosin II Inhibitors
| Feature | (-)-Blebbistatin | p-Nitroblebbistatin | Impact on Microscopy |
| Photostability | Low (Degrades under 488nm) | High (Stable) | Allows long-term time-lapse imaging without drug breakdown. |
| Phototoxicity | High (Generates ROS under blue light) | Negligible | Prevents light-induced cell death during GFP imaging. |
| Autofluorescence | High (Green/Blue spectrum) | Low / Negligible | drastically improves Signal-to-Noise Ratio (SNR) for GFP/FITC. |
| Cytotoxicity (Dark) | Moderate | Non-cytotoxic | Ensures phenotype is due to myosin inhibition, not cell stress. |
| Solubility (Aq) | Poor (<10 µM) | Low (<10 µM)* | Requires DMSO stock; precipitate management is identical. |
| IC50 (Myosin II) | ~0.5 - 5 µM | ~0.4 - 5 µM | Retains original potency; no need to change dosage significantly. |
*Note: For applications requiring high aqueous solubility (>50 µM), consider para-aminoblebbistatin, though p-Nitroblebbistatin remains the standard for photostability.
Mechanism of Action
p-Nitroblebbistatin binds to the myosin II-ADP-Pi complex with high affinity. It inhibits the release of phosphate, thereby trapping the motor protein in a low-actin-affinity state. This prevents the power stroke and actomyosin contractility without disrupting the structural integrity of the actin filaments themselves.
Diagram 1: Experimental Logic & Selection Guide
This decision tree illustrates when to deploy p-Nitroblebbistatin over standard inhibitors.
Figure 1: Selection logic for Myosin II inhibitors. p-Nitroblebbistatin is strictly required for live-cell experiments involving blue light excitation (GFP/FITC) to avoid phototoxic artifacts.
Protocol A: Preparation and Handling
Critical Pre-requisite: p-Nitroblebbistatin is hydrophobic. Proper reconstitution is vital to prevent "micro-precipitation," which appears as bright, fluorescent puncta in microscopy, often mistaken for cellular structures.
Reagents
-
p-Nitroblebbistatin powder (Store at -20°C).[2]
-
Anhydrous DMSO (Dimethyl sulfoxide), high purity.
Step-by-Step Reconstitution
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Dissolve powder in anhydrous DMSO to create a 10 mM to 20 mM Stock Solution .
-
Calculation: For 1 mg of p-Nitroblebbistatin (MW ~337.33 g/mol ), add ~148 µL DMSO for a 20 mM stock.
-
-
Mixing: Vortex vigorously for 30 seconds. Ensure no solid residue remains.[1]
-
Aliquoting: Aliquot into small volumes (e.g., 10-20 µL) in light-protective (amber) tubes.
-
Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.
Protocol B: Live Cell Imaging Workflow
This protocol is optimized for studying cytoskeletal dynamics (e.g., cytokinesis, cell migration, neurite outgrowth) using GFP-labeled proteins.
Experimental Setup
-
Cell Line: HeLa, fibroblasts, or primary neurons expressing GFP-actin or GFP-myosin.
-
Media: Phenol-red free imaging media (auto-fluorescence reduction).
-
Working Concentration: 20 µM - 50 µM.
Workflow Diagram
Figure 2: Optimized workflow for live-cell imaging. Note the optional filtration step to remove micro-precipitates if high concentrations (>20 µM) are used.
Detailed Procedure
-
Preparation: Dilute the 20 mM DMSO stock into pre-warmed imaging media to reach a final concentration of 20 µM .
-
Note: Do not exceed 50 µM if possible, as solubility limits may lead to precipitation.
-
Control: Prepare a "Vehicle Control" with an equivalent volume of DMSO (0.1%).
-
-
Application: Aspirate old media from the cell culture dish and gently add the p-Nitroblebbistatin-containing media.
-
Incubation: Incubate cells for 20–30 minutes at 37°C / 5% CO2.
-
Causality: This time allows the drug to permeate the membrane and reach equilibrium binding with Myosin II.
-
-
Imaging: Proceed to imaging without washing out the drug. Myosin inhibition is reversible; washing will restore contractility within minutes.
-
Settings: You may use standard GFP excitation (488 nm) and emission (500–530 nm) filters.
-
Exposure: Unlike Blebbistatin, you do not need to aggressively minimize exposure time to prevent toxicity, though standard photobleaching precautions for the fluorophore still apply.
-
Application Note: Optical Mapping in Cardiology
In cardiac optical mapping, motion artifacts caused by the beating heart prevent accurate voltage sensing. p-Nitroblebbistatin is the preferred "excitation-contraction uncoupler."
-
Perfusion: Perfuse the isolated heart (Langendorff setup) with Tyrode’s solution.
-
Loading: Add p-Nitroblebbistatin (5–10 µM final concentration) to the perfusate.
-
Verification: Mechanical arrest usually occurs within 10–15 minutes, while the electrical signal (ECG) remains active.
-
Advantage: Unlike 2,3-butanedione monoxime (BDM), p-Nitroblebbistatin does not affect calcium handling or action potential duration (APD), ensuring high-fidelity electrophysiological data.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bright puncta in background | Drug precipitation. | Filter working solution (0.22 µm) or lower concentration to <20 µM. Ensure DMSO stock is anhydrous. |
| Cells detach | Loss of traction forces. | This is an expected effect of myosin inhibition. Use Poly-L-Lysine or Fibronectin coating to enhance adhesion. |
| Incomplete inhibition | Degradation or low dose. | Verify stock age.[2] Increase concentration to 50 µM. Ensure 30 min incubation. |
| Blue fluorescence | Wrong inhibitor used. | Verify you are using p-Nitro blebbistatin (yellow solid), not Blebbistatin. |
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[3][4] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][2][3][4][5][6][7] Angewandte Chemie International Edition.
-
Képiró, M., et al. (2012). Phototoxicity of blebbistatin was assessed in these cell lines after their exposure to a blue light. Biochimica et Biophysica Acta (BBA).
-
Romo-Parra, H., et al. (2025). Properties of blebbistatin for cardiac optical mapping.
-
Verkhovsky, A. B., et al. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative (para-aminoblebbistatin).[7] Scientific Reports.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Nitroblebbistatin: A Researcher's Guide to Investigating Cytokinesis
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of p-Nitroblebbistatin in the study of cytokinesis. It moves beyond a simple recitation of protocols to offer insights into the scientific rationale behind experimental choices, ensuring a robust and reproducible research workflow.
Introduction: Overcoming the Limitations of Blebbistatin in Cytokinesis Research
Cytokinesis, the final stage of cell division, is a mechanically driven process orchestrated by the contractile ring, a complex machinery primarily composed of actin and non-muscle myosin II. The precise regulation of this process is fundamental to maintaining genomic stability and tissue homeostasis. For years, blebbistatin has been the go-to small molecule inhibitor for probing the function of non-muscle myosin II in cytokinesis and other cellular processes. However, its utility has been hampered by significant drawbacks, including phototoxicity upon exposure to blue light and inherent cytotoxicity, which can confound experimental results.[1][2]
p-Nitroblebbistatin, a derivative of blebbistatin, has emerged as a superior alternative, offering comparable inhibitory effects on non-muscle myosin II without the detrimental phototoxicity and cytotoxicity.[3][4] This key advantage makes it an invaluable tool for live-cell imaging and long-term studies of cytokinesis, allowing for the unambiguous attribution of observed phenotypes to the specific inhibition of myosin II.
Mechanism of Action: Arresting the Final Cut
p-Nitroblebbistatin, like its parent compound, specifically inhibits the ATPase activity of non-muscle myosin II. It traps the myosin motor domain in a complex with ADP and phosphate, preventing the power stroke that drives actin filament sliding. This direct inhibition of the motor protein at the heart of the contractile ring leads to a failure of furrow ingression and, ultimately, cytokinesis. The result is the formation of multinucleated cells, a hallmark phenotype that can be readily quantified.
The signaling pathway leading to the activation of non-muscle myosin II during cytokinesis is a well-orchestrated cascade. A key player in this process is the small GTPase RhoA. Upon activation at the cell equator, RhoA initiates a downstream signaling cascade that culminates in the phosphorylation of the myosin light chain, a critical step for activating myosin II's motor function and promoting its assembly into functional filaments. By directly inhibiting the ATPase activity of myosin II, p-Nitroblebbistatin effectively bypasses this upstream regulation, providing a direct means to dissect the mechanical role of myosin II in the final stages of cell division.
Figure 2. Workflow for the induction and quantification of multinucleated cells following p-Nitroblebbistatin treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
p-Nitroblebbistatin working solutions and vehicle control (DMSO)
-
Sterile glass coverslips in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixing)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS)
-
Antifade mounting medium
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed your cells of interest onto the coverslips at a density that will result in 50-70% confluency at the time of analysis.
-
-
Treatment:
-
Allow the cells to adhere and grow for 24 hours.
-
Aspirate the medium and replace it with fresh medium containing the desired concentrations of p-Nitroblebbistatin or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient for one to two cell cycles (typically 24-48 hours).
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature, protected from light. [5][6] * Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.
-
Acquire images using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm). Capture images from multiple random fields of view for each condition to ensure representative data.
-
-
Quantification:
-
Manually or using image analysis software (e.g., ImageJ/Fiji), count the total number of cells and the number of multinucleated cells (cells with two or more distinct nuclei) in each field of view.
-
Calculate the percentage of multinucleated cells for each condition: (Number of multinucleated cells / Total number of cells) x 100
-
Plot the percentage of multinucleated cells against the concentration of p-Nitroblebbistatin to generate a dose-response curve and determine the EC50.
-
Protocol 3: Live-Cell Imaging of Cytokinesis Inhibition
Rationale: The photostability of p-Nitroblebbistatin makes it ideal for time-lapse microscopy to visualize the dynamics of cytokinesis failure in real-time.
Materials:
-
Cells of interest (preferably expressing a fluorescent marker for chromatin, e.g., H2B-GFP, or the plasma membrane)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging medium (CO2-independent medium is recommended for long-term imaging without a stage-top incubator)
-
p-Nitroblebbistatin working solutions and vehicle control
-
A live-cell imaging system equipped with environmental control (37°C, 5% CO2) and a high-sensitivity camera (e.g., spinning disk confocal microscope)
Procedure:
-
Cell Seeding:
-
Seed cells in a glass-bottom imaging dish at a low density to allow for visualization of individual cell divisions.
-
-
Treatment:
-
Allow cells to adhere for 24 hours.
-
Gently replace the medium with pre-warmed live-cell imaging medium containing the desired concentration of p-Nitroblebbistatin or vehicle control.
-
-
Time-Lapse Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 to equilibrate.
-
Identify cells in late G2 or prophase to increase the likelihood of capturing mitosis and cytokinesis.
-
Set up time-lapse acquisition parameters. A temporal resolution of 5-15 minutes is typically sufficient to observe the key stages of mitosis and cytokinesis.
-
Acquire images in the appropriate fluorescence channels (e.g., GFP for H2B-GFP) and a brightfield or DIC channel to visualize cell morphology.
-
Image for a duration that allows for the observation of multiple cell division events (e.g., 12-24 hours).
-
-
Analysis:
-
Analyze the time-lapse movies to observe the dynamics of the contractile ring, chromosome segregation, and furrow ingression in control and p-Nitroblebbistatin-treated cells.
-
Quantify parameters such as the duration of mitosis, the success or failure of cytokinesis, and the fate of cells that fail cytokinesis (e.g., formation of a single multinucleated cell).
-
Trustworthiness and Self-Validation
The protocols described above include inherent controls to ensure the validity of the experimental results. The use of a vehicle control (DMSO) is essential to distinguish the effects of p-Nitroblebbistatin from any potential effects of the solvent. Furthermore, performing a dose-response analysis not only determines the optimal concentration but also demonstrates a specific, concentration-dependent effect of the compound. For live-cell imaging, observing a clear temporal correlation between the addition of p-Nitroblebbistatin and the onset of cytokinesis failure provides strong evidence for a direct effect.
Conclusion
p-Nitroblebbistatin represents a significant advancement for researchers studying the molecular and mechanical basis of cytokinesis. Its photostability and lack of cytotoxicity overcome the major limitations of blebbistatin, enabling more precise and reliable investigations, particularly in the context of live-cell imaging. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently employ p-Nitroblebbistatin to unravel the intricate processes that govern the final step of cell division.
References
- Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.
- Roman, D. L., & Kolega, J. (2011). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light.
- Straight, A. F., Cheung, A., Limouze, J., Chen, I., Westwood, N. J., Sellers, J. R., & Mitchison, T. J. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II inhibitor. Science, 299(5613), 1743-1747.
- Verkhovsky, A. B., Svitkina, T. M., & Borisy, G. G. (1999). Self-polarization and directional motility of cytoplasm. Current Biology, 9(1), 11-20.
- Cramer, L. P. (2010). Mechanisms of cell migration. Current Biology, 20(10), R438-R442.
- Riedl, J., Crevenna, A. H., Kessenbrock, K., Yu, J. H., Neukirchen, D., Bista, M., ... & Sixt, M. (2008). Lifeact: a versatile marker to visualize F-actin.
- Piel, M., & Théry, M. (2014). Cell mechanics. Current Biology, 24(10), R422-R424.
- Salbreux, G., Charras, G., & Paluch, E. (2012). Actin cortex mechanics and cellular morphogenesis. Trends in cell biology, 22(10), 536-545.
- Pollard, T. D., & Cooper, J. A. (2009). Actin, a central player in cell shape and movement. Science, 326(5957), 1208-1212.
-
Kepiro, M., Varkuti, B. H., Vegner, L., Voros, G., Hegyi, G., Varga, M., & Malnasi-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie (International ed. in English), 53(31), 8211–8215. [Link]
- Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.
- Fedorov, V. V., Lozinsky, I. T., Waseem, T., & Efimov, I. R. (2009). The role of myosin II in regulation of cardiac contractility. Journal of molecular and cellular cardiology, 46(3), 365-375.
- Málnási-Csizmadia, A., Hegyi, G., Várkuti, B. H., Képiró, M., & Végner, L. (2015). U.S. Patent No. 9,034,888. Washington, DC: U.S.
- Varkuti, B. H., Kepiro, M., Vegner, L., Voros, G., Hegyi, G., Varga, M., & Malnasi-Csizmadia, A. (2016).
- Sakamoto, T., Limouze, J., Combs, C. A., Straight, A. F., & Sellers, J. R. (2005). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light. Biochemistry, 44(2), 584-588.
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- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youdobio.com [youdobio.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Utilizing p-Nitroblebbistatin in the Study of Actin-Myosin Contractility
Introduction: The Critical Role of Actin-Myosin Contractility and the Need for Precise Inhibitors
Actin-myosin contractility is a fundamental biological process that drives a multitude of cellular and physiological functions, from muscle contraction and cell division to cell migration and tissue morphogenesis.[1][2] The primary motor protein responsible for generating force on actin filaments in these processes is non-muscle myosin II (NMII).[3][4] The study of NMII's function has been greatly facilitated by small molecule inhibitors. For years, Blebbistatin has been the most widely used inhibitor for studying myosin II-dependent processes.[5][6] However, its utility is significantly hampered by several adverse characteristics.[7]
Blebbistatin is notoriously sensitive to blue light (wavelengths below 488 nm), which leads to its photoinactivation and the production of cytotoxic free radicals.[7][8][9] This phototoxicity can lead to experimental artifacts, particularly in fluorescence microscopy applications.[6] Furthermore, blebbistatin itself exhibits cytotoxicity even in the absence of light, which can confound the interpretation of experimental results where observed phenotypes could be due to cell death rather than specific myosin II inhibition.[5][6][10]
To overcome these limitations, p-Nitroblebbistatin was developed. This derivative of blebbistatin offers a significant improvement for researchers studying actin-myosin contractility.[5][6]
p-Nitroblebbistatin: A Superior Myosin II Inhibitor
p-Nitroblebbistatin is a photostable and non-cytotoxic inhibitor of myosin II, making it an ideal substitute for blebbistatin in a wide range of applications.[5][6][11][12] It has been demonstrated to be neither phototoxic nor cytotoxic in both cellular and animal models.[5][6] This allows for long-term experiments and the use of light-intensive imaging techniques without introducing confounding variables.[12]
Mechanism of Action
Like its parent compound, p-Nitroblebbistatin inhibits the ATPase activity of myosin II.[7][13] It binds to the myosin head in a state where it is bound to ADP and phosphate, preventing the release of phosphate.[13] This traps the myosin in a low-affinity state for actin, thereby inhibiting the power stroke and force generation.[13][14]
Key Advantages of p-Nitroblebbistatin over Blebbistatin
| Feature | Blebbistatin | p-Nitroblebbistatin | Significance for Researchers |
| Photostability | Unstable in blue light (<488 nm)[7][8][9] | Photostable[5][6][11][12] | Enables use in fluorescence microscopy and optogenetics without photoinactivation or phototoxicity. |
| Cytotoxicity | Cytotoxic, even without irradiation[5][6][10] | Non-cytotoxic[5][6][11] | Allows for long-term studies and ensures observed effects are due to myosin II inhibition, not cell death. |
| Phototoxicity | Phototoxic upon blue light illumination[6][7] | Non-phototoxic[5][6][12] | Crucial for live-cell imaging to maintain cell health and obtain reliable data. |
| Fluorescence | Strong fluorophore, can interfere with GFP imaging[7] | Low fluorescence[12] | Reduces background signal in fluorescence-based assays. |
| Solubility | Poor aqueous solubility[15] | Poor aqueous solubility (~5 µM)[12] | Both require a solvent like DMSO for stock solutions. |
Experimental Protocols
The following protocols provide a framework for using p-Nitroblebbistatin to investigate actin-myosin contractility. It is essential to optimize concentrations and incubation times for each specific cell type and experimental setup.
Protocol 1: Preparation of p-Nitroblebbistatin Stock Solution
The solubility of p-Nitroblebbistatin in aqueous solutions is low.[12] Therefore, a stock solution in an organic solvent is necessary.
Materials:
-
p-Nitroblebbistatin powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Prepare a 10 mM stock solution of p-Nitroblebbistatin in DMSO. For example, for a compound with a molecular weight of 337.33 g/mol , dissolve 3.37 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.[11]
Protocol 2: Inhibition of Cytokinesis and Assessment of Cellular Contractility
A common application of myosin II inhibitors is to study their effect on cytokinesis, the final stage of cell division, which is heavily dependent on a contractile actomyosin ring.[9] Inhibition of this process leads to the formation of multinucleated cells.[11]
Materials:
-
Cells of interest (e.g., COS-7, HeLa)
-
Complete cell culture medium
-
p-Nitroblebbistatin stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Fluorescent nuclear stain (e.g., Hoechst 33342)
-
Fluorescent cytoplasmic stain (e.g., CellMask™ Green)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at a density that allows for proliferation over the course of the experiment (e.g., 2000 cells/well).[16]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a serial dilution of p-Nitroblebbistatin in complete cell culture medium. A typical concentration range to test is 0.5 µM to 20 µM.[11]
-
Include a vehicle control (DMSO) at the same final concentration as the highest p-Nitroblebbistatin concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of p-Nitroblebbistatin or the vehicle control.
-
Incubate the cells for 24-48 hours.
-
After incubation, stain the cells with a nuclear stain and a cytoplasmic stain according to the manufacturer's protocols.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of nuclei per cell. An increase in the ratio of multinucleated cells indicates inhibition of cytokinesis.[16] The EC50 for this effect can be determined from the dose-response curve. For COS-7 cells, the reported EC50 for inhibiting cytokinesis is 2.9 µM.[11]
Protocol 3: Live-Cell Imaging of Cytoskeletal Dynamics
The photostability of p-Nitroblebbistatin makes it an excellent tool for live-cell imaging studies of cytoskeletal dynamics.[12]
Materials:
-
Cells expressing a fluorescently tagged cytoskeletal protein (e.g., LifeAct-GFP, Myosin-IIA-GFP)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
p-Nitroblebbistatin stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells expressing the fluorescent reporter in glass-bottom dishes.
-
Allow cells to adhere and grow to the desired confluency.
-
Just before imaging, replace the culture medium with imaging medium containing the desired concentration of p-Nitroblebbistatin (e.g., 10-20 µM) or the vehicle control.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
Acquire time-lapse images to observe the effects of myosin II inhibition on processes such as cell migration, cell spreading, or the formation of stress fibers.
-
Analyze the images to quantify changes in cell morphology, migration speed, or the dynamics of the fluorescently tagged protein.
Protocol 4: Assessment of Cytotoxicity
Although p-Nitroblebbistatin is reported to be non-cytotoxic, it is good practice to confirm this in your specific cell type and experimental conditions.[5][6]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
p-Nitroblebbistatin stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Positive control for cytotoxicity (e.g., staurosporine)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., CCK-8, MTT, or a live/dead staining kit)[17]
-
Plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.[18]
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of p-Nitroblebbistatin concentrations, a vehicle control, and a positive control for cytotoxicity.[18]
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.[18]
-
Measure the appropriate signal (e.g., absorbance or fluorescence) to determine the percentage of viable cells relative to the vehicle control.
Data Interpretation and Controls
Causality and Self-Validation: To ensure that the observed effects are a direct result of myosin II inhibition by p-Nitroblebbistatin, the following controls are crucial:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve p-Nitroblebbistatin.
-
Inactive Enantiomer Control: If available, using the inactive (+)-blebbistatin as a negative control can further validate the specificity of the observed effects to myosin II inhibition.[19]
-
Dose-Response Analysis: Performing experiments with a range of p-Nitroblebbistatin concentrations allows for the determination of the effective concentration range and helps to distinguish specific inhibition from non-specific effects that might occur at very high concentrations.
-
Rescue Experiments: In some experimental systems, it may be possible to wash out the inhibitor and observe the reversal of the phenotype, demonstrating the reversibility of the inhibition.
Visualization of Key Concepts
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). Para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie International Edition, 53(31), 8211-8215. [Link]
-
Sakamoto, T., Limouze, J., Combs, C. A., Straight, A. F., & Sellers, J. R. (2005). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light. Biochemistry, 44(2), 584-588. [Link]
-
Wikipedia. (n.d.). Blebbistatin. Retrieved January 28, 2026, from [Link]
-
Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563. [Link]
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor. Angewandte Chemie (International ed. in English), 53(31), 8211–8215. [Link]
-
Shu, S., Liu, X., & Korn, E. D. (2005). Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium. Proceedings of the National Academy of Sciences of the United States of America, 102(5), 1472–1477. [Link]
-
Wikipedia. (n.d.). para-Nitroblebbistatin. Retrieved January 28, 2026, from [Link]
-
Rauscher, Á., Gyimesi, M., Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., ... & Málnási-Csizmadia, A. (2016). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific reports, 6(1), 1-10. [Link]
-
Képiró, M., Hári, P., Várkuti, B. H., Fábián, I., & Málnási-Csizmadia, A. (2020). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Scientific reports, 10(1), 1-12. [Link]
-
Straight, A. F., Cheung, A., Limouze, J., Chen, I., Westwood, N. J., Sellers, J. R., & Mitchison, T. J. (2003). Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor. Science, 299(5613), 1743-1747. [Link]
-
Bendix, P. M., Koenderink, G. H., Cuvelier, D., Dogic, Z., Koeleman, B. N., Brieher, W. M., ... & Weitz, D. A. (2010). A quantitative analysis of contractility in active cytoskeletal protein networks. Biophysical journal, 98(11), 2693-2703. [Link]
-
Marston, S. (2022). Force Measurements From Myofibril to Filament. Frontiers in Physiology, 13, 823334. [Link]
-
Murrell, M., Oakes, P. W., Lenz, M., & Gardel, M. L. (2015). Forcing cells into shape: the mechanics of actomyosin contractility. Nature reviews Molecular cell biology, 16(8), 486-498. [Link]
-
Eitler, J., Varga, M., Képiró, M., Málnási-Csizmadia, A., & Czirók, A. (2019). Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light. PloS one, 14(3), e0212252. [Link]
-
Várkuti, B. H., Képiró, M., Végner, L., Vörös, G., Hegyi, G., Málnási-Csizmadia, A., & Sellers, J. R. (2016). Kinetic mechanism of blebbistatin inhibition of nonmuscle myosin IIB. Journal of Biological Chemistry, 291(23), 12016-12027. [Link]
-
Wirshing, A. (2017, October 12). Fine tuning of myosin activity shapes actomyosin network organization and tissue contractility. [Video]. YouTube. [Link]
-
Lehtimäki, J., Fenix, A. M., & Burnette, D. T. (2021). Quantifying cytoskeletal organization from optical microscopy data. Frontiers in cell and developmental biology, 9, 738053. [Link]
-
Heissler, S. M., & Sellers, J. R. (2016). Non-muscle myosin 2 at a glance. Journal of cell science, 129(2), 251-257. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 28, 2026, from [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved January 28, 2026, from [Link]
Sources
- 1. Forcing cells into shape: the mechanics of actomyosin contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]
- 4. Non-muscle myosin 2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blebbistatin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 13. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dojindo.com [dojindo.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Long-Term Myosin II Inhibition with para-Nitroblebbistatin
[1]
Executive Summary & Rationale
For decades, (-)-Blebbistatin has been the gold standard for inhibiting Myosin II ATPase activity.[1] However, its application in long-term live-cell imaging is severely compromised by three critical flaws:
-
Phototoxicity: Exposure to blue light (488 nm) generates Reactive Oxygen Species (ROS), causing rapid cell death.[1]
-
Fluorescence Interference: It is highly fluorescent, obscuring signals in the GFP/FITC channels.[1]
-
Cytotoxicity: Even in the dark, long-term exposure can be toxic.[1]
The Solution: para-Nitroblebbistatin (p-Nitroblebbistatin).[1] This nitro-derivative retains the specific affinity for Myosin II but eliminates the phototoxicity and fluorescence.[1] This Application Note provides the definitive protocol for transitioning from Blebbistatin to p-Nitroblebbistatin for experiments requiring duration (>1 hour) and high-resolution illumination.
Technical Specifications & Comparative Analysis
The following table contrasts the physicochemical properties critical for experimental design.
| Feature | (-)-Blebbistatin | para-Nitroblebbistatin | Impact on Protocol |
| Photostability | Unstable (Degrades in blue light) | Highly Stable | Enables 488nm excitation without degradation.[1] |
| Phototoxicity | High (ROS generation) | Negligible | Safe for long-term time-lapse imaging.[1] |
| Fluorescence | High (Green/Blue emission) | Non-Fluorescent | Clean background in GFP channels.[1] |
| Solubility (Aq) | Poor (~10 µM) | Improved (but requires DMSO) | Reduced risk of precipitation aggregates.[1] |
| IC50 (Myosin II) | ~0.5 - 5 µM | ~0.5 - 5 µM | 1:1 molar replacement is a valid starting point.[1] |
| Cytotoxicity | High (long-term) | Low | Allows treatments >24-48 hours.[1] |
Mechanistic Pathway & Experimental Logic
The diagram below illustrates the decision logic and mechanistic advantage of using p-Nitroblebbistatin for live-cell workflows.
Figure 1: Mechanistic comparison showing how the nitro-group modification prevents ROS generation under blue light, enabling long-term viability.[1]
Protocol 1: Preparation and Storage[2][3]
Objective: Create a stable stock solution that prevents precipitation, a common issue with myosin inhibitors.
Materials:
-
para-Nitroblebbistatin powder (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (Dimethyl sulfoxide), cell culture grade.[1]
-
Amber microcentrifuge tubes (Light protection is good practice, though p-Nitro is stable).[1]
Procedure:
-
Equilibration: Allow the product vial to warm to Room Temperature (RT) before opening to prevent condensation.
-
Solvent Calculation: Prepare a 20 mM stock solution.
-
Dissolution: Vortex vigorously for 30 seconds. Ensure no particulates remain.[1]
-
Aliquot & Storage: Dispense into 10-20 µL aliquots in amber tubes.
-
Store at -20°C. Stable for 6 months.
-
Avoid freeze-thaw cycles. (Max 1 freeze-thaw recommended).
-
Protocol 2: Dose Optimization (Self-Validating)[1]
Expert Insight: Never assume the literature dose (e.g., 50 µM) works for your specific cell line.[1] Myosin II expression levels vary. This protocol validates the minimum effective concentration (MEC) to avoid off-target effects.[1]
Validation Assay: Cytokinesis Failure (Binucleation).
-
Seed Cells: Plate cells (e.g., HeLa, fibroblasts) at 40% confluence on coverslips or optical bottom plates.[1]
-
Prepare Dilution Series:
-
Dilute 20 mM stock into warm complete media to create: 0, 1, 5, 10, 20, 50 µM .
-
Critical: Keep DMSO concentration constant (e.g., 0.25%) across all conditions, including the "0 µM" vehicle control.[1]
-
-
Incubation: Incubate cells for 24 hours .
-
Readout: Fix and stain with DAPI (nuclei) and Phalloidin (F-actin).[1]
-
Analysis: Count binucleated cells.
-
Success Criteria: The MEC is the lowest concentration yielding >80% binucleated cells compared to <5% in control.
-
Typical Range: 20–25 µM is standard for complete inhibition; 5–10 µM often suffices for migration assays.[1]
-
Protocol 3: Long-Term Live Cell Imaging Workflow[1]
Objective: Observe myosin-dependent processes (e.g., migration, division) over 12–48 hours without phototoxicity.
Experimental Setup:
-
Microscope: Confocal or Widefield with Stage Top Incubator (37°C, 5% CO2).
-
Media: Phenol-red free media (to reduce autofluorescence) supplemented with 10-20 µM p-Nitroblebbistatin.
Step-by-Step Workflow:
-
Pre-Equilibration:
-
Prepare "Imaging Media" with the validated concentration of p-Nitroblebbistatin (from Protocol 2).[1]
-
Pre-warm media to 37°C.
-
-
Treatment:
-
Imaging Configuration (The "p-Nitro Advantage"):
-
Post-Acquisition Validation:
Workflow Visualization:
Figure 2: Operational workflow for preparing and executing long-term imaging assays.[1]
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Precipitation in Media | Added stock too quickly or cold media.[1] | Dilute stock 1:10 in DMSO first, then add to warm media while swirling. Filter (0.2 µm) if necessary.[1] |
| No Effect Observed | Drug degradation or low dose.[1] | Use fresh aliquot. Increase dose to 50 µM. Ensure cells were not confluent (contact inhibition masks effects).[1] |
| Cells Detaching | DMSO toxicity or lack of adhesion.[1] | Keep DMSO < 0.5%.[1][2] Coat coverslips with Fibronectin/Collagen to support adhesion when Myosin II is inhibited.[1] |
| Crystals in Stock | Stock concentration too high (>20mM).[1] | Warm to 37°C to redissolve.[1] Dilute future stocks to 10 mM.[1] |
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.[1][3][4][5][6][7] Angewandte Chemie International Edition, 53(26), 6695-6699.[1] [1]
-
Roman, B. I., Verhasselt, S., & Stevens, C. V. (2018). Medicinal chemistry and use of myosin II inhibitor blebbistatin and its derivatives.[1] Journal of Medicinal Chemistry, 61(21), 9410-9428.[1] [1]
-
BenchChem. Application Notes and Protocols for Blebbistatin Treatment.[1] [1]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ensuring Complete Myosin II Inhibition with p-Nitroblebbistatin
Welcome to the technical support center for p-Nitroblebbistatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of p-Nitroblebbistatin, a photostable and non-cytotoxic inhibitor of myosin II.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
What is p-Nitroblebbistatin and how does it work?
p-Nitroblebbistatin is a derivative of Blebbistatin, a well-characterized small molecule inhibitor of myosin II.[1] It functions by selectively targeting the ATPase activity of myosin II, preventing the release of phosphate from the myosin-ADP-Pi complex.[6][7] This action traps myosin II in a state with low affinity for actin, effectively inhibiting actomyosin contractility and force generation.[6][7] This mechanism makes it a powerful tool for studying the diverse cellular processes driven by myosin II, including cell division, migration, and adhesion.[8][9]
What are the advantages of p-Nitroblebbistatin over Blebbistatin?
The primary advantages of p-Nitroblebbistatin lie in its improved photochemical properties. Unlike its parent compound, Blebbistatin, which is sensitive to blue light and can become phototoxic and inactive upon illumination, p-Nitroblebbistatin is photostable.[2][3][5][8][10][11] This makes it the ideal choice for live-cell imaging experiments, particularly those involving fluorescence microscopy.[12] Furthermore, p-Nitroblebbistatin has been shown to be non-cytotoxic and non-phototoxic, mitigating concerns of off-target effects related to cellular damage that can complicate the interpretation of experimental results with Blebbistatin.[1][2][3][4][5]
How should I prepare and store p-Nitroblebbistatin stock solutions?
Proper handling and storage are crucial for maintaining the activity of p-Nitroblebbistatin.
Solubility and Stock Solution Preparation:
| Solvent | Recommended Maximum Concentration |
| DMSO | ≥ 10 mM[1] |
| DMF | ~20 mg/mL[13] |
-
Preparation: To prepare a stock solution, dissolve the p-Nitroblebbistatin powder in anhydrous DMSO or DMF.[14] For example, to make a 10 mM stock solution in DMSO, dissolve the appropriate amount of p-Nitroblebbistatin in the required volume of DMSO and vortex until fully dissolved.[14]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
What is the recommended working concentration for p-Nitroblebbistatin?
The optimal working concentration of p-Nitroblebbistatin is cell-type and application-dependent. A concentration titration is highly recommended to determine the lowest effective concentration that achieves complete myosin II inhibition without inducing off-target effects.
| Application | Cell/System Type | Typical Concentration Range | EC50 |
| Cytokinesis Inhibition | COS-7 cells | 0.31 - 10 µM[1] | 2.9 µM[1] |
| Cell Migration Inhibition | Zebrafish embryos | 5 - 20 µM[1] | N/A |
| Decoupling Contraction from Calcium Dynamics | Ventricular cardiomyocytes | 25 µM[2] | N/A |
It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[14]
Troubleshooting Guide
This section addresses common issues encountered when using p-Nitroblebbistatin and provides systematic approaches to resolve them.
Problem: Incomplete or Partial Inhibition of Myosin II
Incomplete inhibition can lead to ambiguous results and misinterpretation of myosin II's role in a given process.
Potential Causes & Solutions:
-
Insufficient Concentration: The effective concentration can vary significantly between cell types.
-
Troubleshooting Protocol: Concentration-Response Curve
-
Cell Seeding: Plate cells at a consistent density across a multi-well plate.
-
Treatment: Treat cells with a range of p-Nitroblebbistatin concentrations (e.g., from 0.1 µM to 50 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate for a duration relevant to your experimental endpoint.
-
Endpoint Analysis: Assess the desired phenotype (e.g., inhibition of cytokinesis leading to multinucleated cells, changes in cell morphology, or reduction in traction forces).
-
Data Analysis: Plot the response as a function of concentration and determine the EC50 value. For complete inhibition, use a concentration at the plateau of the dose-response curve.
-
-
-
Inadequate Incubation Time: The inhibitor requires time to penetrate the cell membrane and interact with its target.
-
Troubleshooting Protocol: Time-Course Experiment
-
Select Concentration: Use a concentration known to be effective (e.g., 2-3 times the EC50).
-
Treatment: Treat cells with p-Nitroblebbistatin.
-
Time Points: Analyze the phenotype at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Determine the minimum incubation time required to achieve the maximal inhibitory effect.
-
-
-
Compound Precipitation: Poor solubility of p-Nitroblebbistatin in aqueous media can lead to the formation of precipitates, reducing its effective concentration.
-
Visual Inspection: Before adding to cells, inspect the diluted p-Nitroblebbistatin solution for any visible precipitates.
-
Solubilization: Ensure the stock solution is fully dissolved in DMSO before further dilution in aqueous media. Consider pre-warming the media to 37°C before adding the inhibitor.
-
Alternative Derivatives: For applications requiring high concentrations, consider using the more water-soluble derivative, para-aminoblebbistatin.[8][15][16]
-
Problem: Observed Cytotoxicity or Off-Target Effects
While p-Nitroblebbistatin is designed to be non-cytotoxic, high concentrations or prolonged exposure can sometimes lead to adverse cellular responses.
Potential Causes & Solutions:
-
Concentration is Too High: Exceeding the optimal concentration range can lead to non-specific effects.
-
Action: Refer to your concentration-response data and use the lowest concentration that provides complete inhibition.
-
-
Solvent Toxicity: The vehicle (DMSO) can be toxic to some cell lines at higher concentrations.
-
Action: Ensure the final DMSO concentration in your culture medium is below 0.5%.[14] If higher concentrations of p-Nitroblebbistatin are needed, consider preparing a more concentrated stock solution to minimize the volume of DMSO added.
-
-
Confirmation of Myosin II-Specific Effects: It's essential to confirm that the observed phenotype is due to myosin II inhibition and not an off-target effect.
-
Troubleshooting Protocol: Rescue Experiment
-
Inhibition: Treat cells with p-Nitroblebbistatin to induce the phenotype.
-
Washout: Gently wash the cells with fresh, inhibitor-free medium.
-
Observation: Monitor the cells to see if the phenotype reverts to the wild-type state. The inhibitory effect of blebbistatin derivatives is generally reversible.
-
-
Use of Negative Control: The inactive enantiomer, (+)-blebbistatin, can be used as a negative control.[14] It should not produce the same biological effects as the active (-)-enantiomer or its derivatives like p-Nitroblebbistatin.
-
Visualizing the Experimental Workflow
A systematic approach is key to troubleshooting. The following diagram outlines a logical workflow for optimizing p-Nitroblebbistatin treatment.
Caption: Troubleshooting workflow for ensuring complete myosin II inhibition.
Mechanism of Myosin II Inhibition by p-Nitroblebbistatin
Understanding the mechanism of action is fundamental to effective use and troubleshooting.
Caption: p-Nitroblebbistatin traps myosin II in a low actin affinity state.
References
- Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.
-
Blebbistatin - Wikipedia. (2023, December 29). Wikipedia. Retrieved February 7, 2024, from [Link]
- Kovács, M., Tóth, J., Hetényi, C., Málnási-Csizmadia, A., & Sellers, J. R. (2004). Mechanism of blebbistatin inhibition of myosin II. Journal of Biological Chemistry, 279(34), 35557-35563.
- Várkuti, B. H., Képiró, M., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). In vivo effects of para-nitroblebbistatin and blebbistatin on HeLa cells.
- Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.
- Roman, B. I., et al. (2018). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 814-826.
- Robert-Paganin, J., et al. (2021). Two Classes of Myosin Inhibitors, Para-nitroblebbistatin and Mavacamten, Stabilize β-Cardiac Myosin in Different Structural and Functional States. Journal of Molecular Biology, 433(22), 167232.
- Rátz, G., et al. (2016).
- Képiró, M., et al. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.
-
para-Nitroblebbistatin - Wikipedia. (2023, May 29). Wikipedia. Retrieved February 7, 2024, from [Link]
- Gyimesi, M., et al. (2020). Improved inhibitory and ADMET properties of blebbistatin derivatives indicate that blebbistatin scaffold is ideal for drug development targeting myosin-2. Journal of medicinal chemistry, 63(3), 947-965.
- Rátz, G., et al. (2016).
- Képiró, M., et al. (2014). para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.
- Kovács, M., et al. (2004). Mechanism of blebbistatin inhibition of myosin II. The Journal of biological chemistry, 279(34), 35557-35563.
- Sakamoto, T., et al. (2005). Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light. Biochemistry, 44(1), 50-58.
- Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.
- Lucas-Torres, C. L., et al. (2018).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blebbistatin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Nitroblebbistatin Optimization Guide
Subject: Troubleshooting & Best Practices for para-Nitroblebbistatin (p-Nitroblebbistatin) Ticket Type: Technical Guide / FAQ Assigned Specialist: Senior Application Scientist, Cell Biology Division
Introduction: Why You Are Here
You have likely switched from standard Blebbistatin to para-Nitroblebbistatin to eliminate phototoxicity and blue-light artifacts in your Myosin II inhibition experiments. While p-Nitroblebbistatin is a superior, non-cytotoxic alternative, it possesses distinct physicochemical properties.[1][2][3][4] Treating it exactly like its parent compound—or ignoring its solubility limits—will compromise your data.
This guide addresses the most frequent technical failures we observe in the field, specifically regarding solubility management and imaging protocols .
Part 1: Critical Mistakes & Troubleshooting
Mistake 1: "The Precipitate Panic" (Solubility Mismanagement)
The Issue: Users often attempt to prepare high-concentration working solutions (e.g., >20 µM) in aqueous media, resulting in immediate precipitation (crystals visible or drop in efficacy). The Science: Unlike the newer para-aminoblebbistatin (which is water-soluble), p-Nitroblebbistatin is hydrophobic . Its solubility limit in aqueous buffer is approximately 10 µM [1].[1] The Fix:
-
Do not attempt to make aqueous stock solutions.
-
Do keep the stock in 100% anhydrous DMSO.
-
Do ensure your final DMSO concentration in the culture media is <1% (ideally 0.1-0.5%) to maintain cell health, though the compound itself requires the organic solvent carrier for initial dispersion.
-
If you need >10 µM concentration: You are using the wrong variant. Switch to para-aminoblebbistatin, which is soluble up to ~400 µM in water [3].[1][2]
Mistake 2: "The Dark Room Habit" (Unnecessary Light Protection)
The Issue: Researchers continue to work in absolute darkness or use red filters, hampering workflow efficiency. The Science: The nitro-group modification at the C15 position stabilizes the molecule against blue light (450–490 nm) excitation. Unlike Blebbistatin, p-Nitroblebbistatin does not undergo photoconversion into toxic intermediates and does not generate Reactive Oxygen Species (ROS) under standard imaging conditions [1]. The Fix:
-
You can safely handle p-Nitroblebbistatin under normal ambient laboratory light.
-
You can perform time-lapse fluorescence microscopy using GFP/FITC channels without killing your cells.
Mistake 3: "Where is my Signal?" (Fluorescence Confusion)
The Issue: Users expect to see the drug inside the cell (using the drug as a fluorescent marker) or worry about background noise in the GFP channel. The Science: Standard Blebbistatin is highly fluorescent (green/blue). p-Nitroblebbistatin is non-fluorescent [1].[2][5][6] The Fix:
-
Benefit: This allows for high-signal-to-noise ratio imaging of GFP-tagged proteins (e.g., Myosin-GFP, Actin-GFP) without background interference.
-
Adjustment: Do not rely on the drug's autofluorescence to verify perfusion; you must rely on the phenotypic readout (e.g., loss of blebbing, cell relaxation).
Part 2: Comparative Data & Selection Logic
Use this table to verify you are using the correct inhibitor for your specific experimental constraints.
| Feature | (-)-Blebbistatin | para-Nitroblebbistatin | para-Aminoblebbistatin |
| Primary Target | Non-muscle Myosin II | Non-muscle Myosin II | Non-muscle Myosin II |
| IC50 (Myosin II) | ~0.5 - 5 µM | ~0.5 - 5 µM (Similar) | ~1.3 - 6 µM (Slightly weaker) |
| Phototoxicity | High (Fatal under blue light) | Negligible | Negligible |
| Fluorescence | High (Interferes with GFP) | None | None |
| Aqueous Solubility | Poor (<10 µM) | Poor (~10 µM) | High (~400 µM) |
| Cytotoxicity (Dark) | Moderate | None | None |
| Best Use Case | Historical comparisons only | Live cell imaging (GFP) | In vivo / High concentration |
Data synthesized from Képiró et al. (2014) [1] and Várkuti et al. (2016) [3].
Decision Logic: Which Inhibitor?
Figure 1: Decision matrix for selecting the appropriate Blebbistatin derivative based on experimental requirements.
Part 3: Optimized Experimental Protocol
The "Crash-Free" Preparation Method
This protocol ensures maximum stability and prevents the "Precipitate Panic."
Reagents:
-
High-grade Anhydrous DMSO (Freshly opened or stored over desiccants).
-
Warm Culture Media (37°C).
Step-by-Step:
-
Stock Preparation (Critical):
-
Equilibrate the vial to room temperature before opening to prevent water condensation (water kills solubility).
-
Dissolve powder in anhydrous DMSO to create a 10 mM to 20 mM Stock .
-
Tip: Vortex vigorously. If particles remain, sonicate briefly.
-
Aliquot into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Dilution Strategy (The Drop-Wise Method):
-
Goal: Final concentration 50 µM (Note: This is above the solubility limit of 10µM, so this step illustrates the limit).
-
Correction: Aim for a final concentration of 1–10 µM for p-Nitroblebbistatin.
-
Pipette the required volume of DMSO stock directly into the center of the culture media volume while vortexing or swirling the media.
-
Do not pipette the stock onto the side of the tube (it will crystallize on the plastic).
-
-
Application:
-
Replace cell culture media with the pre-warmed drug-containing media.
-
Incubate for 15–30 minutes for full effect.
-
Experimental Workflow Visualization
Figure 2: Operational workflow for preparing and applying p-Nitroblebbistatin to ensure solubility and experimental success.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I wash p-Nitroblebbistatin out of my cells? A: Yes. The inhibition is reversible.[6][7]
-
Protocol: Aspirate the drug-containing media.[7] Wash 3 times with warm, drug-free complete media (5 minutes per wash). Recovery of myosin function usually begins within 30–60 minutes, depending on the cell type and metabolic rate.
Q: I see "p-Nitroblebbistatin" and "(S)-Nitroblebbistatin". Are they the same? A: Yes. The active enantiomer is the (S)-form. Most reputable suppliers sell the (S)-enantiomer or the racemic mixture. Ensure you are buying the (S)-enantiomer for maximum potency, as the (R)-enantiomer is generally inactive against Myosin II [2].
Q: My DMSO stock turned cloudy after a month. Is it safe to use? A: No. DMSO is hygroscopic (absorbs water from air). If the stock is cloudy, it has absorbed water, causing the hydrophobic p-Nitroblebbistatin to crash out. Discard it. Always use small aliquots to prevent this.
Q: Can I use p-Nitroblebbistatin for in vivo animal models? A: It is possible but challenging due to the low aqueous solubility. For in vivo work (e.g., zebrafish, mouse models), p-Aminoblebbistatin is the recommended variant because it can be dissolved at much higher concentrations in aqueous buffers without clogging injection needles or precipitating in the bloodstream [3].
References
-
Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014).[3][4] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor. Angewandte Chemie International Edition, 53(31), 8211–8215.[3][4]
-
Cayman Chemical.[7] (n.d.). (±)-Blebbistatin Product Information.
-
Várkuti, B. H., Képiró, M., Horváth, I. Á., Végner, L., Ráti, S., Zsigmond, Á., ... & Málnási-Csizmadia, A. (2016).[1][2] A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative. Scientific Reports, 6(1), 26141.
Sources
- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 5. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Validating Myosin II Inhibition: p-Nitroblebbistatin in Focus
For researchers, scientists, and drug development professionals investigating the intricate roles of non-muscle myosin II (NMII) in cellular processes, the choice of a potent and reliable inhibitor is paramount. This guide provides an in-depth technical comparison of p-Nitroblebbistatin, a next-generation myosin II inhibitor, with its predecessor, Blebbistatin, and other alternatives. We will delve into the experimental validation of its inhibitory effects, offering detailed, field-proven protocols and the scientific rationale behind them.
The Critical Role of Myosin II and the Need for Precise Inhibition
Non-muscle myosin II is a key molecular motor that plays a fundamental role in a multitude of cellular functions, including cell division (cytokinesis), migration, adhesion, and the maintenance of cell shape. It achieves this by converting the chemical energy from ATP hydrolysis into mechanical force, driving the contraction of actin filaments. Given its central role, aberrant myosin II activity is implicated in various pathological conditions, including cancer metastasis and fibrosis, making it a compelling therapeutic target.
The specific and effective inhibition of myosin II is therefore a critical tool for dissecting its physiological and pathological functions. For years, Blebbistatin has been the go-to inhibitor for such studies. However, its utility has been hampered by significant drawbacks, including phototoxicity upon exposure to blue light, inherent cytotoxicity even in the absence of light, and poor solubility.[1][2][3] These limitations can lead to experimental artifacts and misinterpretation of results, underscoring the urgent need for improved inhibitory tools.
Introducing p-Nitroblebbistatin: A Superior Alternative for Myosin II Inhibition
p-Nitroblebbistatin, a nitro-derivative of Blebbistatin, has emerged as a superior alternative that overcomes the major limitations of its predecessor.[1] Extensive studies have demonstrated that p-Nitroblebbistatin is photostable, non-phototoxic, and non-cytotoxic, making it an ideal tool for a wide range of in vitro and in vivo applications, including live-cell imaging.[1][4] Importantly, it retains the potent and specific inhibitory activity against myosin II, making it a reliable and robust replacement for Blebbistatin.[1]
This guide will now focus on the practical aspects of validating the inhibitory effect of p-Nitroblebbistatin on myosin II, providing a comparative framework and detailed experimental protocols.
Comparative Analysis of Myosin II Inhibitors
To aid in the selection of the most appropriate inhibitor for a specific experimental need, the following table summarizes the key properties of p-Nitroblebbistatin in comparison to Blebbistatin and another notable derivative, p-Aminoblebbistatin.
| Feature | Blebbistatin | p-Nitroblebbistatin | p-Aminoblebbistatin |
| Mechanism of Action | Non-competitive inhibitor of myosin II ATPase activity | Non-competitive inhibitor of myosin II ATPase activity | Non-competitive inhibitor of myosin II ATPase activity |
| IC50 (Non-muscle Myosin IIA/IIB) | 0.5 - 5 µM[5] | Similar potency to Blebbistatin[1] | Slightly weaker than Blebbistatin |
| Phototoxicity | High (activated by blue light)[3][6] | None[1][4] | None[2] |
| Cytotoxicity | Present even without light exposure[1] | None[1][4] | None[2] |
| Aqueous Solubility | Poor (~10 µM)[2] | Improved compared to Blebbistatin | High (~440 µM)[2] |
| Fluorescence | Fluorescent, can interfere with imaging | Non-fluorescent | Non-fluorescent |
Validating the Inhibitory Effect: Experimental Protocols
The following section provides detailed, step-by-step protocols for two key experiments to validate the inhibitory effect of p-Nitroblebbistatin on myosin II: an in vitro biochemical assay and a cell-based functional assay.
In Vitro Validation: Myosin II ATPase Activity Assay
Scientific Rationale: The most direct way to confirm the inhibitory action of p-Nitroblebbistatin is to measure its effect on the ATPase activity of purified myosin II. The malachite green assay is a sensitive, colorimetric method for detecting the inorganic phosphate (Pi) released during ATP hydrolysis. A decrease in Pi production in the presence of the inhibitor confirms its efficacy.
Experimental Workflow:
Caption: Workflow for the Myosin II ATPase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Myosin II Solution: Dilute purified non-muscle myosin II protein to the desired concentration in cold assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in assay buffer. The final concentration in the assay should be close to the Km of myosin II for ATP.
-
p-Nitroblebbistatin: Prepare a stock solution in DMSO and create a serial dilution in assay buffer. Include a DMSO-only control.
-
Malachite Green Reagent: Prepare the malachite green solution as per the manufacturer's instructions (e.g., a solution of malachite green hydrochloride and ammonium molybdate in acid).[7][8][9]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of each p-Nitroblebbistatin dilution (or DMSO control) to the wells.
-
Add 25 µL of the myosin II solution to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.[8]
-
Allow 15-30 minutes for color development at room temperature.[8]
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Determine the amount of Pi released in each well by comparing the absorbance to the standard curve.
-
Plot the percentage of myosin II activity against the concentration of p-Nitroblebbistatin.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce myosin II ATPase activity by 50%.
-
Cell-Based Validation: Transwell Migration Assay
Scientific Rationale: Myosin II-driven contractility is essential for cell migration, particularly through confined spaces. The Transwell assay provides a robust and quantitative method to assess the effect of p-Nitroblebbistatin on the migratory capacity of cells. A reduction in the number of cells migrating through a porous membrane towards a chemoattractant in the presence of the inhibitor validates its efficacy in a cellular context.
Experimental Workflow:
Caption: Workflow for the Transwell cell migration assay.
Detailed Protocol:
-
Cell and Reagent Preparation:
-
Cell Culture: Culture your chosen cell line (e.g., fibroblasts, cancer cells) to approximately 80-90% confluency.
-
Serum Starvation: To enhance the response to the chemoattractant, serum-starve the cells for 4-24 hours prior to the assay.
-
Transwell Inserts: Rehydrate the porous membranes of the Transwell inserts (typically with 8 µm pores) with serum-free medium.
-
Media Preparation: Prepare serum-free medium containing different concentrations of p-Nitroblebbistatin (and a DMSO control). Prepare medium containing a chemoattractant (e.g., 10% FBS, specific growth factors) for the lower chamber.
-
-
Assay Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add the medium containing the chemoattractant to the lower chamber of each well.
-
Harvest the serum-starved cells and resuspend them in the serum-free medium containing the desired concentration of p-Nitroblebbistatin or DMSO.
-
Seed a specific number of cells (e.g., 5 x 10^4) into the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for significant migration (e.g., 12-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by incubating the insert in 70% ethanol for 10-15 minutes.[10]
-
Stain the migrated cells with a suitable stain, such as 0.1% crystal violet, for 20-30 minutes.
-
Thoroughly wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained cells using a microscope.
-
Quantify the number of migrated cells by counting the cells in several random fields of view or by eluting the stain and measuring its absorbance.
-
Advanced Cell-Based Validation: Traction Force Microscopy
For a more in-depth analysis of the impact of p-Nitroblebbistatin on the mechanical output of cells, Traction Force Microscopy (TFM) is a powerful technique. TFM measures the contractile forces that cells exert on their substrate. As myosin II is the primary generator of these forces, a significant reduction in traction forces upon treatment with p-Nitroblebbistatin provides strong evidence of its inhibitory effect on cellular contractility.[11]
The TFM workflow involves seeding cells on a flexible substrate (e.g., polyacrylamide gel) embedded with fluorescent beads. The displacement of these beads due to cellular traction forces is tracked, and from this displacement field, the traction forces can be calculated. A comparison of the traction forces before and after the addition of p-Nitroblebbistatin allows for a direct quantification of its inhibitory effect on the cell's force-generating machinery.
Conclusion and Future Perspectives
p-Nitroblebbistatin represents a significant advancement in the toolkit for studying myosin II. Its photostability, lack of cytotoxicity, and retained potency make it an invaluable reagent for a wide array of cell biology and drug discovery applications. The experimental protocols detailed in this guide provide a robust framework for validating its inhibitory effect, ensuring the generation of reliable and reproducible data. As research into the multifaceted roles of myosin II continues, the use of well-characterized and superior inhibitors like p-Nitroblebbistatin will be instrumental in advancing our understanding of fundamental cellular processes and their dysregulation in disease.
References
-
EUbOPEN. (n.d.). Protocol for Malachite Green. Retrieved from [Link]
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]
-
Interchim. (n.d.). Malachite Green Phosphatase Assay Kit. Retrieved from [Link]
- Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor.
- Limouze, J., Straight, A. F., Mitchison, T., & Sellers, J. R. (2004). Specificity of blebbistatin, an inhibitor of myosin II. Journal of Muscle Research and Cell Motility, 25(4), 337-341.
- Várkuti, B. H., Képiró, M., Horváth, I. Á., Végner, L., Vörös, G., Hegyi, G., ... & Málnási-Csizmadia, A. (2016).
- Non-muscle myosin II is a promising therapeutic target. (2025). Trends in Pharmacological Sciences.
- Sabass, B., Gardel, M. L., Waterman, C. M., & Schwarz, U. S. (2008). Traction forces of fibroblasts are regulated by the Rho-dependent kinase but not by the myosin light chain kinase. Biophysical journal, 94(1), 207-220.
- Bhamidipati, A., Lewis, D., & Burridge, K. (2020). A biologist's guide to traction force microscopy using polydimethylsiloxane substrate for two-dimensional cell cultures. Journal of cell science, 133(16), jcs241508.
-
ResearchGate. (n.d.). Phototoxicity and cytotoxicity assays with para-aminoblebbistatin or.... Retrieved from [Link]
-
Wikipedia. (n.d.). Blebbistatin. Retrieved from [Link]
- Young, E. J., Laine, R. F., Arron, J. R., Lee, K., Lee, M. P., Miller, C. A., ... & Webb, P. (2024). Development of Clinically Viable Non-Muscle Myosin II Small Molecule Inhibitors with Broad Therapeutic Potential. bioRxiv, 2024-10.
- Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.
- Crown, S. E., & Gerton, J. L. (2014). Transwell in vitro cell migration and invasion assays. In Germline development (pp. 245-253). Humana Press, Totowa, NJ.
- Rohn, J. L., & Gweon, H. (2022). Isoform Selectivities of Novel 4-Hydroxycoumarin Imines as Inhibitors of Myosin II. Molecules, 27(24), 8820.
- Lucas-Lopez, C., & Vicente-Manzanares, M. (2018).
- Kolega, J. (2004). Phototoxicity and photoinactivation of blebbistatin in UV and visible light.
- Non-Muscle Myosin II Is Essential for the Negative Regulation of B-Cell Receptor Signaling and B-Cell Activ
- Képiró, M., Várkuti, B. H., Végner, L., Vörös, G., Hegyi, G., Varga, M., & Málnási-Csizmadia, A. (2014). para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.
- Zhang, M., & Rao, P. V. (2005). Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes. Investigative ophthalmology & visual science, 46(11), 4130-4138.
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling p-Nitroblebbistatin
Executive Summary: The Photostability Advantage
p-Nitroblebbistatin represents a critical evolution in myosin II inhibition. Unlike its parent compound, (-)-blebbistatin, which is notorious for blue-light sensitivity, phototoxicity, and cytotoxicity, p-Nitroblebbistatin is photostable and non-cytotoxic [1, 2].[1][2][3][4]
Operational Impact:
-
Lighting: You do not need to work under red light or in total darkness, significantly reducing operator error risk during weighing and pipetting.
-
Toxicity: The compound eliminates the confounding variable of phototoxicity in live-cell imaging, ensuring that observed phenotypes are due to myosin II inhibition, not light-induced free radical generation [3].
-
Handling: While the inhibitor itself is safer, the primary handling risk shifts to the organic solvent (DMSO) required for reconstitution.
Risk Assessment & PPE Matrix
While p-Nitroblebbistatin is non-cytotoxic to cell lines, it is a potent bioactive inhibitor. Treat it as a hazardous chemical until fully characterized.[5] The primary immediate hazard is the DMSO carrier , which can penetrate skin and carry the inhibitor into the bloodstream.
Personal Protective Equipment (PPE) Standards
| Component | Requirement | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.) | DMSO permeates latex instantly. Nitrile offers splash protection. Change immediately if splashed.[6] |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient if sonication or vigorous pipetting is involved. |
| Respiratory | N95 or Fume Hood | Powder is fine; inhalation risk is moderate. Always weigh powder inside a certified fume hood. |
| Body Defense | Lab Coat (Buttoned) | Prevents clothing contamination.[7] Tyvek sleeves recommended for high-volume stock prep. |
Operational Workflow: Reconstitution & Storage
The "Crash-Out" Risk: Like most hydrophobic inhibitors, p-Nitroblebbistatin is prone to precipitation ("crashing out") upon rapid dilution into aqueous media. Follow this specific protocol to ensure bioavailability.
Protocol A: Stock Solution Preparation (10 mM)
Target Concentration: 10 mM in DMSO.[8] Solubility Limit: ~10–20 mg/mL in DMSO [4].[5]
-
Equilibration: Allow the product vial to warm to Room Temperature (RT) before opening. This prevents condensation, which degrades the hygroscopic DMSO and the compound.
-
Solvent Selection: Use Anhydrous DMSO (Grade ≥99.9%). Avoid old DMSO; absorbed water drastically reduces solubility.
-
Dissolution:
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 30–40°C for 5 minutes.
-
-
Aliquoting: Dispense into light-protective amber tubes (or wrap standard tubes in foil) to maintain general chemical hygiene, though strict darkness is not required.
-
Storage:
Protocol B: Experimental Application (Stepwise Dilution)
Goal: Prevent precipitation when moving from 100% DMSO to aqueous media.
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in culture media without serum (serum proteins can bind the drug nonspecifically).
-
Final Application: Add the intermediate solution to your cell culture dish dropwise while swirling.
-
DMSO Limit: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the inhibitor's effect [8].
Visualization: Solubilization Logic
Figure 1: Decision logic for solubilizing p-Nitroblebbistatin without precipitation.
Technical Comparison: Why Switch?
Understanding the mechanistic difference validates the protocol changes (e.g., removing red filters).
| Feature | (-)-Blebbistatin (Old Standard) | p-Nitroblebbistatin (New Standard) | Operational Consequence |
| Light Sensitivity | High (Blue light unstable) | Stable | No need for darkrooms/red filters. |
| Phototoxicity | High (Generates ROS) | Negligible | Safe for live-cell GFP/fluorescence imaging. |
| Cytotoxicity | High (Independent of light) | Non-cytotoxic | Longer experimental windows (>24h). |
| Solubility | Poor (~10 µM in water) | Improved | Easier to maintain effective concentration. |
Data synthesized from Képiró et al. (2014) [1].[3]
Visualization: Experimental Pathway Impact
Figure 2: Mechanistic comparison showing how p-Nitroblebbistatin decouples Myosin II inhibition from phototoxic artifacts.
Disposal & Decontamination
Do not pour down the drain. p-Nitroblebbistatin is a bioactive research chemical.[10]
-
Liquid Waste: Collect all DMSO-based stock solutions and cell culture media containing the inhibitor in a container labeled "Non-Halogenated Organic Solvents + Bioactive Compounds."
-
Solid Waste: Dispose of pipette tips, tubes, and contaminated gloves in the Hazardous Solid Waste bin (often yellow bag/bin depending on facility).
-
Spill Cleanup:
-
Small Spill (<5 mL): Absorb with paper towels. Clean area with 70% Ethanol. Dispose of towels as hazardous solid waste.
-
Powder Spill: Do not sweep (creates dust).[6] Wet a paper towel with water/ethanol, wipe gently, and dispose.
-
References
-
Képiró, M., et al. (2014).[3] para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor.[1][2][3][4][8] Angewandte Chemie International Edition.
-
MedChemExpress. (2023).[11] para-Nitroblebbistatin Product Information & Biological Activity.
-
Verheyen, T., et al. (2018). Medicinal Chemistry and Use of Myosin II Inhibitor (S)-Blebbistatin and Its Derivatives. Journal of Medicinal Chemistry.
-
Cayman Chemical. (2022).[5] (±)-Blebbistatin Product Insert & Solubility Data.
-
AAT Bioquest. (2023). Safety Data Sheet (SDS) - p-Nitroblebbistatin.
-
Selleck Chemicals. (2023).[11] Inhibitor Handling Instructions: Storage and Solubility.
-
Roman, B.I., et al. (2018). A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative.[1] Scientific Reports.
-
National Institutes of Health (NIH). (2016). Guidelines for the Use of DMSO in Cell Culture.
Sources
- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Nitroblebbistatin, the Non-Cytotoxic and Photostable Myosin II Inhibitor - Repository of the Academy's Library [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
